molecular formula C27H26F3N3O3S B15143240 LXR agonist 1

LXR agonist 1

Cat. No.: B15143240
M. Wt: 529.6 g/mol
InChI Key: QICVCEORZDRTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Liver X receptor agonist 1 is a small molecule compound that activates liver X receptors, which are members of the nuclear receptor superfamily of ligand-dependent transcription factors. Liver X receptors play a crucial role in regulating the expression of genes involved in cholesterol, lipid, and glucose metabolism, as well as inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Liver X receptor agonist 1 can be synthesized through various synthetic routes. One common method involves the use of naphthoquinone derivatives, such as menadione and 2,3-dichloro-1,4-naphthoquinone, as starting materials. Different substituents, including aniline, piperidine, pyrrolidine, and morpholine, are introduced into the naphthoquinone structures in one or two steps to produce the target compounds .

Industrial Production Methods: Industrial production methods for liver X receptor agonist 1 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Liver X receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis of liver X receptor agonist 1 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions include liver X receptor agonist 1 and its derivatives, which exhibit potent agonist activity and subtype selectivity. These products are tested for their ability to mediate liver X receptor-mediated transcriptional activity .

Scientific Research Applications

Liver X receptor agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the regulation of cholesterol homeostasis and lipid metabolism. In biology, it is employed to investigate the role of liver X receptors in immune responses and inflammatory processes. In medicine, liver X receptor agonist 1 is explored as a potential therapeutic agent for treating diseases such as atherosclerosis, diabetes, and cancer .

Mechanism of Action

Liver X receptor agonist 1 exerts its effects by binding to the ligand-binding domain of liver X receptors. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor complexes and the recruitment of coactivator complexes. As a result, the transcription of target genes involved in cholesterol transport, glucose metabolism, and inflammatory responses is increased .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H26F3N3O3S

Molecular Weight

529.6 g/mol

IUPAC Name

N-(2-aminoethyl)-3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]-N-methylbenzenesulfonamide

InChI

InChI=1S/C27H26F3N3O3S/c1-3-18-17-32-26-23(11-6-12-24(26)27(28,29)30)25(18)19-7-4-8-20(15-19)36-21-9-5-10-22(16-21)37(34,35)33(2)14-13-31/h4-12,15-17H,3,13-14,31H2,1-2H3

InChI Key

QICVCEORZDRTHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1C3=CC(=CC=C3)OC4=CC(=CC=C4)S(=O)(=O)N(C)CCN)C=CC=C2C(F)(F)F

Origin of Product

United States

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